REACTION_CXSMILES
|
Cl.[CH3:2][O:3][NH:4][CH3:5].CCN(CC)CC.[C:13](Cl)(=[O:18])[CH2:14][CH2:15][CH2:16][CH3:17]>C(Cl)Cl>[CH3:2][O:3][N:4]([CH3:5])[C:13](=[O:18])[CH2:14][CH2:15][CH2:16][CH3:17] |f:0.1|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(CCCC)(=O)Cl
|
Type
|
CUSTOM
|
Details
|
stirred for 2 hours after which time it
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting solution bubbled vigorously
|
Type
|
CUSTOM
|
Details
|
was carefully quenched with H2O
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
washed with 2.0 N NaOH
|
Type
|
EXTRACTION
|
Details
|
The organics were extracted with CH2Cl2
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The resulting colorless oil was taken on without further purification
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |